molecular formula C9H11AuCl2N+ B14351011 2-((Dimethylamino)methyl)phenylgold(III) dichloride CAS No. 91946-52-0

2-((Dimethylamino)methyl)phenylgold(III) dichloride

Cat. No.: B14351011
CAS No.: 91946-52-0
M. Wt: 401.06 g/mol
InChI Key: RZECFXADLSYCPO-UHFFFAOYSA-L
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Description

2-((Dimethylamino)methyl)phenylgold(III) dichloride is a gold-based compound that has garnered significant interest in the field of medicinal chemistry due to its potential antitumor properties. This compound is known for its structural similarity to cisplatin, a well-known chemotherapy drug, but exhibits a different mode of action .

Preparation Methods

The synthesis of 2-((Dimethylamino)methyl)phenylgold(III) dichloride typically involves the reaction of gold(III) chloride with 2-((dimethylamino)methyl)phenyl ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining the purity and stability of the compound .

Chemical Reactions Analysis

2-((Dimethylamino)methyl)phenylgold(III) dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Comparison with Similar Compounds

2-((Dimethylamino)methyl)phenylgold(III) dichloride is unique due to its gold(III) center and its specific ligand structure. Similar compounds include:

The uniqueness of this compound lies in its selective cytotoxicity and its distinct mechanism of action compared to other gold-based and platinum-based compounds .

Properties

91946-52-0

Molecular Formula

C9H11AuCl2N+

Molecular Weight

401.06 g/mol

IUPAC Name

dimethyl(phenylmethylidene)azanium;gold(3+);dichloride

InChI

InChI=1S/C9H11N.Au.2ClH/c1-10(2)8-9-6-4-3-5-7-9;;;/h3-6,8H,1-2H3;;2*1H/q;+3;;/p-2

InChI Key

RZECFXADLSYCPO-UHFFFAOYSA-L

Canonical SMILES

C[N+](=CC1=CC=CC=[C-]1)C.[Cl-].[Cl-].[Au+3]

Origin of Product

United States

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